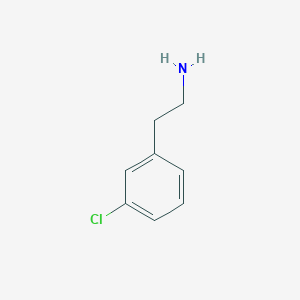

2-(3-Chlorophenyl)ethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHVNPYOTNGECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156740 | |

| Record name | 3-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-79-0 | |

| Record name | 3-Chlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Chlorophenyl Ethylamine and Its Derivatives

Precursor-Based Synthesis Strategies

The construction of 2-(3-Chlorophenyl)ethylamine frequently begins with readily available precursors that already contain the chlorophenyl moiety. These strategies involve the chemical modification of functional groups to introduce the ethylamine (B1201723) side chain.

Synthesis from 3-Chlorobenzaldehyde (B42229) through Reductive Conditions

One common approach involves the use of 3-chlorobenzaldehyde as a starting material. chemicalbook.com This method typically proceeds through a condensation reaction followed by reduction. For instance, 3-chlorobenzaldehyde can be reacted with a nitrogen source, such as ammonium (B1175870) hydroxide (B78521) or nitromethane, to form an intermediate which is then reduced to the final ethylamine product. chemicalbook.com Reductive conditions can be achieved using various reducing agents, including sodium borohydride (B1222165) in the presence of a catalyst like nickel or tin tetrachloride. chemicalbook.com

Another variation of this strategy involves the reaction of 3-chlorobenzaldehyde with ethylamine under reductive conditions to directly yield the corresponding N-ethyl derivative. smolecule.com This highlights the versatility of using aldehydes as precursors for synthesizing a range of substituted phenethylamines.

Derivatization via Chlorination of Phenethylamine (B48288) Precursors

An alternative strategy involves the direct chlorination of a phenethylamine precursor. smolecule.com This approach is useful when phenethylamine itself is a more accessible starting material. The chlorination reaction introduces the chlorine atom onto the phenyl ring. The position of chlorination (ortho, meta, or para) is directed by the reaction conditions and the presence of any directing groups on the phenethylamine molecule. For the synthesis of this compound, reaction conditions would be optimized to favor substitution at the meta position.

Named Reactions in this compound Synthesis

Several classic named reactions in organic chemistry provide reliable and efficient pathways for the synthesis of this compound and its derivatives. These reactions are well-characterized and offer predictable outcomes for the formation of key chemical bonds.

Reductive Amination for Phenethylamine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). nih.govlibretexts.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. libretexts.org

In the context of this compound synthesis, a suitable ketone or aldehyde precursor bearing the 3-chlorophenyl group can be reacted with an amine source under reducing conditions. nih.gov For example, the reductive amination of a 3-chlorophenyl-substituted ketone with ammonia (B1221849) would yield a primary amine. libretexts.org Various reducing agents can be employed, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. libretexts.orgsci-hub.ru The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. libretexts.org

A notable application is the synthesis of N-benzyl-2-(4-chlorophenyl)ethylamine, where 2-(4-chlorophenyl)ethylamine undergoes reductive alkylation with benzaldehyde, resulting in a high yield of the N-benzylated product without dechlorination. nih.gov

Leuckart Reaction Approaches

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, specifically using formic acid or its derivatives (like ammonium formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgnih.gov This reaction is particularly useful for converting ketones to amines. wikipedia.org

While direct application to this compound synthesis from a corresponding ketone is plausible, the Leuckart reaction is a robust method for preparing phenethylamines in general. smolecule.com For instance, it can be used to synthesize amines from ketones by reacting them with ammonium carbonate and formic acid. nih.gov The reaction proceeds by heating the carbonyl compound with the Leuckart reagent, leading to the formation of the corresponding amine. wikipedia.org

Schotten-Baumann Reaction for Amide Bond Formation

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This reaction is not used for the synthesis of the this compound core itself, but rather for its derivatization to form various amide-containing compounds. This is a crucial step in the development of many biologically active molecules. mdpi.commdpi.com

The reaction is typically carried out under basic conditions, often using an aqueous base like sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.orgorganic-chemistry.org This drives the reaction towards the formation of the amide.

For example, 2-(3-chlorophenyl)ethan-1-amine can be reacted with various acyl chlorides, such as 2-(4-isobutylphenyl)propanoyl chloride or 4-nitrobenzoyl chloride, to produce the corresponding N-substituted amides with high yields. mdpi.commdpi.com The reaction is generally rapid and provides a straightforward method for creating amide bonds. mdpi.commdpi.com

Enantioselective Synthetic Routes

The production of single-enantiomer chiral amines is of significant interest due to the different physiological activities often exhibited by enantiomers. Several strategies have been developed to obtain enantiomerically pure this compound and related chiral amines.

Asymmetric Hydrogenation of Imine Intermediates

Asymmetric hydrogenation of prochiral imines is a powerful method for the synthesis of chiral amines. This approach involves the use of a chiral catalyst to stereoselectively reduce the C=N double bond of an imine precursor. While specific examples detailing the asymmetric hydrogenation to yield this compound are not prevalent in the provided search results, the general principle is well-established for the synthesis of other chiral amines. For instance, the reduction of β-enaminoesters and α-trifluoromethyl imines has been achieved with good yields and high enantioselectivity using catalysts based on a picolinamide (B142947) moiety. unimi.it This methodology could theoretically be applied to an appropriate imine precursor for this compound.

Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or catalyst.

One approach involves enzymatic kinetic resolution. ω-Transaminases (ω-TAs) can be employed for the kinetic resolution of racemic amines. mdpi.com For example, an (R)-enantioselective ω-TA from Fusarium oxysporum has been used for the kinetic resolution of amine substrates like 1-(3-chlorophenyl)ethanamine (B130026). mdpi.com This process results in one enantiomer being converted to a ketone while the other remains as the unreacted amine, allowing for their separation. Although this method has a theoretical maximum yield of 50% for the desired amine, it is a valuable strategy. mdpi.com

Another strategy is deracemization, which can achieve a theoretical 100% conversion. This involves using two stereocomplementary enzymes. The first enzyme selectively deaminates one enantiomer of the racemic amine, and the resulting ketone is then asymmetrically aminated by the second enzyme to produce the desired single enantiomer. mdpi.com

Classical resolution via diastereomeric salt formation is another common method. This involves reacting the racemic amine with a chiral acid, such as dibenzoyl-L-tartaric acid or binaphthoic acid, to form diastereomeric salts. nih.govresearchgate.net These salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. For example, (2R,3R)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine was resolved from its racemic mixture by forming a salt with dibenzoyl-L-tartaric acid. nih.gov

Application of Chiral Catalysts and Auxiliaries in Chiral Amine Synthesis

The use of chiral catalysts and auxiliaries is fundamental to enantioselective synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For example, chiral 1-phenylethylamine (B125046) (α-PEA) is a widely used chiral auxiliary. mdpi.com It can be used to synthesize chiral heterocyclic compounds, such as piperidin-2-ones and lactams, through diastereoselective cyclization reactions. mdpi.com In one instance, (R)-α-PEA served as an amine donor in the synthesis of an intermediate for (R)-ramatroban. mdpi.com

Chiral catalysts, on the other hand, interact with the substrate to create a chiral environment for the reaction to occur, leading to the preferential formation of one enantiomer. Chiral spirocyclic phosphoric acids have been used to catalyze the enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety with good yields and enantioselectivities. rsc.org Similarly, the Sharpless asymmetric epoxidation, which utilizes a chiral catalyst, was employed to establish the stereocenters in the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound

This compound can be used as a building block to create more complex hybrid molecules with potentially enhanced or novel biological activities.

Anthranilic Acid Hybrids and Diamide (B1670390) Synthesis

Hybrid molecules containing both this compound and anthranilic acid moieties have been synthesized. One synthetic route involves the ring-opening of isatoic anhydride (B1165640) with this compound. nih.gov This reaction, typically stirred overnight at room temperature in a solvent like dichloromethane, yields 2-amino-N-(3-chlorophenethyl)benzamide. nih.gov

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions |

| Isatoic anhydride | This compound | 2-amino-N-(3-chlorophenethyl)benzamide | Dichloromethane | Room temperature, overnight |

Table 1: Synthesis of an Anthranilic Acid Hybrid. nih.gov

Ibuprofen (B1674241) Derivative Synthesis

Derivatives of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen have been synthesized by incorporating the this compound structure. The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative, is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.comresearchgate.netresearchgate.net

The synthesis first involves the conversion of ibuprofen to its acid chloride, 2-(4-isobutylphenyl)propanoyl chloride, by reacting it with thionyl chloride. mdpi.com The subsequent reaction of the acid chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, followed by the addition of triethylamine, yields the final amide product. mdpi.com This reaction is an example of the Schotten-Baumann reaction, which is a common method for forming amide bonds from amines and acyl chlorides. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 2-(3-chlorophenyl)ethan-1-amine | 2-(4-isobutylphenyl)propanoyl chloride | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide |

Table 2: Synthesis of an Ibuprofen Derivative. mdpi.comresearchgate.netresearchgate.net

Schiff Base Complex Formation

Schiff bases, or imines, are formed through the condensation reaction between a primary amine, such as this compound, and an aldehyde or ketone. These compounds are notable for their synthetic versatility and the biological activity of their metal complexes. The imine nitrogen atom provides an excellent coordination site for metal ions.

The general synthesis involves reacting this compound with a suitable aldehyde (e.g., a substituted salicylaldehyde (B1680747) or pyridinecarboxaldehyde) in a solvent like ethanol. The resulting Schiff base ligand can then be reacted with a metal salt, such as cobalt(II), zinc(II), or copper(II), to form a coordination complex. mdpi.comresearchgate.netdntb.gov.ua The coordination typically occurs through the imine nitrogen and another donor atom on the aldehyde-derived portion of the ligand, such as a hydroxyl group. researchgate.net

For instance, new Cobalt(II) Schiff base complexes have been synthesized using chlorophenyl ethylamine derivatives and 3-ethoxy-4-hydroxybenzaldehyde. researchgate.net The resulting ligands and their metal complexes are often characterized by spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction to confirm their structure and geometry. mdpi.comresearchgate.net These studies are crucial for understanding the structure-activity relationships that govern their potential applications. bohrium.com

Nitrobenzamide Derivatives

Nitrobenzamide derivatives of this compound are synthesized to create hybrid molecules that combine the structural features of both parent compounds. A key example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.comresearchgate.net This synthesis is typically achieved through a Schotten-Baumann reaction, which is a well-established method for forming amide bonds from amines and acyl chlorides. mdpi.com

In a typical procedure, 2-(3-chlorophenyl)ethan-1-amine is dissolved in a solvent like dichloromethane. An equimolar amount of 4-nitrobenzoyl chloride is then added to the solution. A base, such as triethylamine, is introduced to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com The reaction is generally rapid, with the formation of the desired amide product confirmed by thin-layer chromatography (TLC) within about 30 minutes. mdpi.com The final product is isolated through a standard workup procedure involving washing with dilute acid and base, followed by drying and solvent evaporation. mdpi.com The structure of the resulting N-(3-chlorophenethyl)-4-nitrobenzamide is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, which also helps in elucidating its fragmentation pathways. mdpi.com

Table 1: Synthesis of N-(3-Chlorophenethyl)-4-nitrobenzamide

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product |

| 2-(3-Chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl Chloride | Triethylamine | Dichloromethane | ~30 minutes | N-(3-Chlorophenethyl)-4-nitrobenzamide |

Data sourced from Dimitrova et al. (2024). mdpi.com

Flavone (B191248) Derivatives

Flavones are a class of compounds based on the 2-phenyl-1-benzopyran-4-one backbone. Their derivatives are of significant interest due to their wide-ranging biological activities. The synthesis of novel flavone derivatives can involve the incorporation of the this compound moiety.

A general synthetic strategy involves a multi-step process. First, a chalcone (B49325), specifically 3-(3'-chlorophenyl)-1-(2,4-dihydroxyphenyl)-prop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 3-chlorobenzaldehyde. This intermediate is then cyclized to form the core flavone structure, 2-(3'-chlorophenyl)-7-hydroxyl-4H-1-benzopyran-4-one. The final derivatization step involves reacting this flavone core with various aliphatic or aromatic amines, which could include this compound, in a solvent such as pyridine. This reaction can be efficiently promoted by microwave irradiation to yield the target amine-substituted flavone derivatives.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and enable large-scale production. These principles are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields. indianchemicalsociety.comengineegroup.us This technique is particularly effective for reactions like the formation of amides, flavones, and other heterocyclic systems. indianchemicalsociety.com

For example, in the synthesis of flavone derivatives, the final condensation step between the flavone core and an amine can be completed in just 2-3 minutes under microwave irradiation, a significant improvement over conventional refluxing methods. Similarly, the synthesis of various heterocyclic amides has shown yield increases of 8–36% and drastically shorter reaction times when switching from conventional heating to microwave irradiation. indianchemicalsociety.com The efficiency of microwave synthesis stems from the direct and rapid heating of the reaction mixture, which minimizes side reactions and decomposition of products. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | Several hours | Lower-Moderate | Often requires refluxing in a solvent. indianchemicalsociety.com |

| Microwave Irradiation | Minutes | High | Eco-friendly, rapid, and cost-effective. indianchemicalsociety.comengineegroup.us |

Biocatalytic Approaches for Amine Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral amines. Enzymes, such as ω-transaminases (ω-TAs), are capable of catalyzing the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. mdpi.com This approach is attractive because it operates under mild conditions (ambient temperature and neutral pH) and minimizes the need for protecting groups, thereby reducing waste. acs.org

While direct biocatalytic synthesis of this compound is not extensively documented, the methodology has been successfully applied to structurally similar substrates. For instance, ω-TAs have been used for the kinetic resolution of racemic amines like 1-(3-chlorophenyl)ethanamine and 1-(4-chlorophenyl)ethylamine. mdpi.comrsc.org In a kinetic resolution process, one enantiomer of a racemic amine is selectively converted, allowing the other to be isolated in high enantiomeric purity. mdpi.com Another approach is deracemization, which uses two stereocomplementary enzymes to convert a racemic amine into a single, optically pure enantiomer with a theoretical yield of 100%. mdpi.com The development of robust enzymes, such as the transaminase from Halomonas elongata (HEWT), which shows high tolerance to organic solvents, further enhances the applicability of biocatalysis in continuous flow production systems. researchgate.net

Process Development and Yield Optimization

Moving a synthetic route from a laboratory scale to industrial production requires significant process development and optimization. The primary goals are to improve yield, ensure purity, reduce costs, and develop a safe and environmentally friendly process. google.comacs.org For a compound like this compound or its derivatives, this involves a critical evaluation of each synthetic step.

Key aspects of process development include:

Starting Material Selection: Choosing inexpensive and readily available starting materials is crucial for economic viability. google.com

Reaction Conditions: Optimization of parameters such as temperature, pressure, catalyst loading, and reaction time is performed to maximize yield and minimize the formation of impurities. For instance, in catalytic hydrogenations to produce amines, the choice of catalyst (e.g., Raney Ni vs. Pd/C) and hydrogen pressure can significantly affect the yield and purity. google.com

Scale-Up: A process that works on a small scale may not be practical for large-scale production. Process development addresses challenges related to heat transfer, mixing, and isolation that arise during scale-up. acs.org An example is the development of a practical, large-scale synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) from the related 2-(3-methoxyphenyl)ethylamine, which focused on creating an inexpensive and accessible route. acs.org

Chemical Reactivity and Functional Derivatization Studies

Role as a Versatile Synthetic Intermediate and Building Block

2-(3-Chlorophenyl)ethylamine serves as a crucial starting material or intermediate in various synthetic applications, from the development of new pharmaceuticals to the creation of specialty chemicals.

Precursor in Drug Development and Design

The 2-phenylethylamine scaffold is a common motif in many biologically active compounds, and the introduction of a chlorine atom at the 3-position of the phenyl ring can significantly influence a molecule's pharmacological properties. mdpi.commdpi.comresearchgate.net This makes this compound a valuable precursor in drug discovery and development. mdpi.comchemimpex.com

The compound has been utilized as a key intermediate in the synthesis of potential therapeutic agents targeting a variety of conditions. chemimpex.com For instance, it has been incorporated into molecules designed as antispasmodics and has been used in the synthesis of analogs of the dopamine (B1211576) agonist Rotigotine. mdpi.comrsc.orggoogle.com Its structure is also found within potent neurokinin-2 antagonists. mdpi.com The presence of the chlorine atom can enhance the biological activity of the resulting molecules. mdpi.com

| Drug/Compound Class | Therapeutic Target/Application | Reference |

| Rotigotine Analogues | Dopamine Agonist | rsc.org |

| Anthranilic Acid Hybrids | Antispasmodics | mdpi.com |

| Neurokinin-2 Antagonists | Neurological Disorders | mdpi.com |

Applications in Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound is a building block in the synthesis of various specialty chemicals. chemimpex.com It serves as an intermediate in the production of diverse organic compounds, including those used in agrochemical and polymer industries. For example, it is a precursor in the synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, an important intermediate in the production of the antihistamine Loratadine. google.com

Reactions of the Amine Functional Group

The primary amine group of this compound is a key site of reactivity, readily undergoing reactions such as acylation and amide bond formation.

Acylation Reactions with Acyl Chlorides

This compound reacts with various acyl chlorides to form N-substituted amides. This reaction, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk The reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk

For example, its reaction with 4-nitrobenzoyl chloride in dichloromethane, in the presence of triethylamine, yields N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com Similarly, it reacts with 2-(4-isobutylphenyl)propanoyl chloride to produce N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. mdpi.com Another documented acylation involves the reaction with chloroacetyl chloride to synthesize 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide.

Table of Acylation Reactions

| Acyl Chloride | Product |

| 4-Nitrobenzoyl chloride | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |

| 2-(4-Isobutylphenyl)propanoyl chloride | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide mdpi.com |

| Chloroacetyl chloride | 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide |

Amide Bond Formation

The formation of an amide bond is a critical reaction in organic and medicinal chemistry, and this compound is a common amine component in these reactions. researchgate.netumich.edu The Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride in the presence of a base, are often employed for this purpose. mdpi.commdpi.com

This reaction has been used to synthesize a variety of amides. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized with a high yield from 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride. mdpi.comresearchgate.net In another example, reaction with 4-nitrobenzoyl chloride yielded N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com The formation of amide bonds is a key step in creating hybrid molecules with potential biological activities. mdpi.commdpi.com

Proton Abstraction Processes

This compound has been utilized in the preparation of phenylacetaldehyde (B1677652) through a proton abstraction process. alfachemch.comottokemi.com While detailed mechanisms for this specific transformation are not extensively elaborated in the provided context, proton abstraction from the carbon adjacent to the phenyl ring would be a key step in initiating such a reaction, likely followed by subsequent rearrangement or elimination steps to yield the aldehyde.

Reactions of the Chlorophenyl Moiety

The reactivity of the chlorophenyl group in this compound is characterized by the electronic effects of the chlorine substituent on the aromatic ring. As a halogen, chlorine is an electron-withdrawing group via induction and a weak electron-donating group through resonance. This dual nature influences the outcomes of substitution reactions on the phenyl ring.

In the case of this compound, the chlorine atom is in the meta position relative to the ethylamine (B1201723) side chain. The ethylamine group is an activating, ortho-, para-directing group. Therefore, the directing effects of the two substituents must be considered. The chlorine atom deactivates the ring, making it less reactive than benzene (B151609), while the ethylamine group activates it. libretexts.org For an incoming electrophile, the potential sites of substitution on the this compound ring are positions 2, 4, 5, and 6. The activating ethylamine group directs towards positions 2 and 6, while the deactivating chlorine atom directs towards positions 5 (ortho to Cl) and 1 (para to Cl, which is occupied by the ethylamine group). The combined influence generally results in a complex mixture of products, with substitution occurring at the positions most activated by the interplay of inductive and resonance effects.

The reactivity of chloro-substituted phenylethylamines can be compared across its isomers:

2-(2-Chlorophenyl)ethylamine (ortho-isomer): The chloro group is at the 2-position. It is suggested that the chloro group in this isomer facilitates electrophilic aromatic substitution.

This compound (meta-isomer): The presence of the chlorine atom at the meta position provides a unique electronic and steric environment, making it an interesting candidate for derivatization. mdpi.com

2-(4-Chlorophenyl)ethylamine (para-isomer): The chlorine atom at the para position imparts distinct electronic properties that influence its reactivity and interactions compared to other halogenated counterparts. smolecule.com

Studies on related compounds, such as N-chloroacetanilides, show that electron-withdrawing substituents on the aromatic ring can accelerate nucleophilic displacement reactions at the chlorine atom. This suggests that the chlorine on the phenyl ring is not entirely inert and can participate in certain reaction types. researchgate.net

Table 1: Comparison of Isomeric Chlorophenylethylamine Reactivity

| Isomer | Chlorine Position | Key Reactivity Features |

|---|---|---|

| 2-(2-Chlorophenyl)ethylamine | Ortho | The chloro group facilitates electrophilic aromatic substitution. |

| This compound | Meta | The unique electronic and steric profile is noted for potential derivatization. mdpi.com |

| 2-(4-Chlorophenyl)ethylamine | Para | The para-substituent imparts unique electronic properties influencing reactivity. smolecule.com |

Decomposition Studies

The stability of this compound is a critical aspect of its chemical profile. Under standard storage conditions, the compound is considered stable. cdhfinechemical.comtcichemicals.com However, exposure to high temperatures, such as in a fire, will lead to thermal decomposition.

The hazardous decomposition products formed during combustion are primarily:

Carbon oxides (CO, CO₂)

Nitrogen oxides (NOx)

Hydrogen chloride gas (HCl) cdhfinechemical.com

The generation of these toxic and corrosive gases necessitates careful handling and storage, particularly avoiding conditions of high heat.

Table 2: Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Hazard |

|---|---|---|

| Carbon Oxides | CO, CO₂ | Toxic, Asphyxiant |

| Nitrogen Oxides | NOx | Toxic, Respiratory Irritant |

| Hydrogen Chloride | HCl | Corrosive, Toxic |

Source: cdhfinechemical.com

Medicinal Chemistry and Pharmacological Investigations

General Therapeutic Potential

The therapeutic potential of 2-(3-Chlorophenyl)ethylamine lies in its ability to serve as a foundational structure for the synthesis of new and improved medicinal compounds. smolecule.com The presence of a chlorine atom at the meta position of the ethylamine (B1201723) fragment is of particular interest for its potential biological activity. mdpi.com

Applications in Neurological Disorders Research

The phenethylamine (B48288) backbone of this compound is a common feature in compounds known for their effects on the central nervous system. ontosight.ai This has led to its investigation in the context of neurological disorders. smolecule.comchemimpex.com Derivatives of this compound are being explored for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD). ontosight.aichemimpex.com Furthermore, some derivatives have been investigated for their neuroprotective effects. For example, (±)-2-(3-chlorophenyl)-3,3,5,5-tetramethyl-2-oxazaphosphinate (OZP002) has shown promise in animal models of Alzheimer's disease. nih.gov

Research in Oncology and Anti-Cancer Agents

In the field of oncology, this compound and its derivatives have been explored for their potential as anti-cancer agents. smolecule.com The rationale behind this research stems from the fact that many existing anti-cancer drugs contain a chlorine atom. mdpi.com For example, a derivative of 2-phenylethyenesulfonamide (PES) called 2-(3-chlorophenyl) ethynesulfonamide (PES-Cl) has demonstrated significant anti-tumor activity by inducing programmed cell death and inhibiting autophagy in preclinical models of lymphoma. nih.gov Research has also focused on creating hybrid molecules, such as combining this compound with anthranilic acid, to develop new compounds with potential antispasmodic and cytotoxic activities. mdpi.com

Specific Pharmacological Activities and Mechanisms of Action

The pharmacological effects of this compound and its derivatives are primarily attributed to their interaction with various biological targets, including enzymes and receptors within the nervous system.

Neurotransmitter System Modulation

A key area of investigation is the compound's influence on neurotransmitter systems, which are crucial for communication between nerve cells. smolecule.com

Derivatives of this compound have been identified as potential monoamine reuptake inhibitors. smolecule.com These compounds can block the reabsorption of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from the synaptic cleft, thereby increasing their extracellular concentrations. bohrium.comnih.gov This mechanism is the basis for many antidepressant medications. bohrium.com By modulating the levels of these key neurotransmitters, these compounds could offer therapeutic benefits for a range of psychiatric disorders. google.com

Enzyme Inhibition Studies

Research has explored the potential of this compound derivatives as Fyn kinase inhibitors. smolecule.com Fyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in the pathology of neurodegenerative diseases like tauopathies and in the progression of certain tumors. smolecule.comnih.gov Inhibition of Fyn kinase is therefore considered a promising therapeutic strategy. While direct studies on this compound itself are limited in this context, the broader class of phenethylamines has been investigated for Fyn kinase inhibitory activity. smolecule.com

The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is another area of pharmacological interest for phenethylamine derivatives. MAO enzymes are responsible for the breakdown of monoamine neurotransmitters. nih.gov Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is a therapeutic target in neurodegenerative disorders such as Parkinson's disease. Structurally similar compounds to this compound have demonstrated the ability to inhibit MAO-B activity. For example, 2-(2-Chlorophenyl)ethylamine has been shown to be a substrate and inhibitor of MAO-B. sigmaaldrich.com The position of the chlorine atom on the phenyl ring can influence the inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net

Certain derivatives containing the this compound moiety have been investigated for their potential as alpha-glucosidase inhibitors. mdpi.comresearchgate.net Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels in type 2 diabetes. nih.gov In one study, a series of pyridazine-triazole hybrid molecules were synthesized and evaluated for their inhibitory activity against rat intestinal α-glucosidase. researchgate.net While not directly this compound, some of the synthesized compounds with chloro-substituents on a phenyl ring showed significant inhibitory activity. mdpi.comnih.gov For instance, a compound bearing a chlorine group at the ortho position of a phenyl ring displayed stronger α-glucosidase inhibitory activity than its meta- and para-chloro substituted counterparts. nih.gov

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders. mdpi.com Some carbamate (B1207046) derivatives incorporating a this compound structure have been noted for their potential as AChE inhibitors. vulcanchem.com While a direct study on this compound for AChE inhibition is not prominent, related chloroacetamide derivatives have been noted for potential interactions with acetylcholinesterase. Additionally, a compound named OPC-14523, which contains a 3-chlorophenylpiperazinyl moiety, was found to not inhibit AChE activity at concentrations up to 100 microM. nih.gov

Compound and Research Data

Prostaglandin (B15479496) Synthesis Inhibition (COX-1 and COX-2)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in prostaglandin synthesis. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. google.comacs.org

Derivatives of this compound have been investigated for their COX inhibitory activity. For instance, a study on pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases, which incorporated a 6-(3-chlorophenyl) moiety, demonstrated selective inhibition of the COX-2 enzyme. researchgate.net One of the most potent compounds in this series, 3a , exhibited a half-maximal inhibitory concentration (IC50) value of 0.140 ± 0.006 μM for COX-2, which was comparable to the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.132 ± 0.005 μM) and significantly more potent than nimesulide (B1678887) (IC50 = 1.684 ± 0.079 μM). researchgate.net

Another study involving nitrogen-containing chalcone (B49325) derivatives showed that compounds with a 2-chlorophenyl group displayed significant anti-inflammatory activity by inhibiting COX-2. sci-hub.se Specifically, (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxy-3-(piperidin-1-ylmethyl)phenyl)prop-2-en-1-one demonstrated a high percentage of inhibition (91.45%) against COX-2. sci-hub.se These findings highlight the potential of the 3-chlorophenyl group in designing selective COX-2 inhibitors.

| Compound | Target | IC50 (µM) | % Inhibition |

| 3a | COX-2 | 0.140 ± 0.006 | Not Reported |

| Celecoxib | COX-2 | 0.132 ± 0.005 | Not Reported |

| Nimesulide | COX-2 | 1.684 ± 0.079 | Not Reported |

| (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxy-3-(piperidin-1-ylmethyl)phenyl)prop-2-en-1-one | COX-2 | Not Reported | 91.45% |

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govmdpi.com The inhibition of this enzyme leads to decreased estrogen levels, thereby suppressing the growth of estrogen-receptor-positive tumors. nih.govmdpi.com

While direct studies on the aromatase inhibitory activity of this compound are not extensively documented, related structures have been explored. For example, a patent for aromatase-inhibiting pyrimidine (B1678525) derivatives included compounds with chlorophenyl groups, such as 5-[1,1-bis(4-chlorophenyl)-ethyl]pyrimidine, which showed an IC50 of 0.082 µM. google.com The search for new aromatase inhibitors is ongoing, with a focus on developing both steroidal and non-steroidal compounds to overcome drug resistance. nih.govnih.gov The development of dual inhibitors, such as those targeting both aromatase and COX-2, is also an emerging area of research. nih.gov

Receptor Interaction and Agonism/Antagonism

The this compound moiety is a key structural component in several compounds that exhibit agonist activity at beta-adrenergic receptors, particularly the β3-adrenoceptor. This receptor is involved in processes such as vasorelaxation and lipolysis. nih.govnih.gov

For instance, the β3-adrenoceptor agonist BRL37344A incorporates a 2-hydroxy-2-(3-chlorophenyl)ethylamino group and has been shown to cause dose-dependent relaxation of the guinea pig taenia caecum, an effect mediated by β3-adrenoceptors. nih.gov Another related compound, SR 58611 , which is a preferential β3-adrenoceptor agonist, also contains the this compound structure and induces vasorelaxation. nih.gov Studies have shown that SR 58611 caused a concentration-dependent relaxation of rat thoracic aorta. nih.gov

| Compound | Receptor | Action |

| BRL37344A | β3-Adrenoceptor | Agonist |

| SR 58611 | β3-Adrenoceptor | Preferential Agonist |

Serotonin (5-HT) receptors are a major target for therapeutic agents used in the treatment of various central nervous system disorders. mdpi.com The 2-phenethylamine scaffold, including its chlorinated derivatives, is found in many ligands for 5-HT receptors. mdpi.com

While specific data on the direct interaction of this compound with 5-HT1A and 5-HT2A receptors is limited, derivatives containing this moiety have been studied. For example, research on a series of 5-HT1A, 5-HT2A, and 5-HT2C receptor ligands containing a norbornene nucleus showed that the nature of the substituent on the phenylpiperazine ring was crucial for affinity and selectivity. researchgate.net Although not directly involving this compound itself, this highlights the importance of the substituted phenyl group in determining receptor interaction. researchgate.net The 5-HT2A receptor, in particular, is a target for many phenethylamine-based psychedelic compounds, though many newer derivatives are designed to be non-psychoactive for medical applications. wikipedia.org

The binding affinity of compounds containing the this compound structure to various receptors is a key determinant of their pharmacological profile. smolecule.com Studies have investigated how well these compounds bind to specific receptors and enzymes. smolecule.com For example, in the development of 5-HT2C receptor agonists, derivatives of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine were synthesized and evaluated for their binding affinity. researchgate.net While not directly this compound, these studies underscore the importance of the ethylamine side chain in receptor interaction.

In the context of β3-adrenoceptors, the binding of agonists like BRL37344A, which contains the this compound core, has been characterized. nih.gov Schild regression analysis for the antagonist bupranolol (B1668059) against BRL37344A gave a pA2 value of 5.79, providing a quantitative measure of the interaction at the receptor level. nih.gov

| Compound | Antagonist | Receptor | pA2 Value |

| BRL37344A | Bupranolol | β3-Adrenoceptor | 5.79 |

Other Biological Activities

Beyond the specific activities mentioned above, this compound and its derivatives have been explored for other potential therapeutic applications. The phenethylamine structure is a versatile building block in medicinal chemistry. mdpi.com For instance, derivatives have been investigated as monoamine reuptake inhibitors, which could influence neurotransmitter levels in the brain. smolecule.com Additionally, some compounds based on this scaffold have been explored for their potential as Fyn kinase inhibitors, which are implicated in neurodegenerative diseases and some cancers. smolecule.com The synthesis of hybrid molecules, such as those combining anthranilic acid with this compound, has also been pursued to develop new antispasmodic agents. researchgate.net

Antidiabetic and Antiobesity Effects

Derivatives of this compound have been investigated for their potential in managing diabetes and obesity, primarily through their action as β3-adrenergic receptor agonists. The stimulation of β3-adrenergic receptors in white and brown adipocytes is known to promote lipolysis (the breakdown of fat) and increase energy expenditure. google.comresearchgate.net

Another significant compound is CL-316,243, or 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate. researchgate.net In studies with obese diabetic KKAy mice, administration of CL-316,243 led to a reduction in serum levels of glucose, insulin (B600854), triglycerides, and free fatty acids. researchgate.net It also increased serum adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. researchgate.net The compound was found to restore the expression of adiponectin and its receptors in white adipose tissue, suggesting a mechanism for the amelioration of obesity-induced insulin resistance. researchgate.net

The synthesis and effects of (R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate were detailed in U.S. Patent 5,061,727, highlighting its antihyperglycemic and antiobesity activities. google.com The development of such selective β3 adrenergic receptor agonists is crucial as it helps to avoid potential cardiovascular side effects associated with the stimulation of β1 and β2 receptors, such as increased heart rate and muscle tremors. google.com

The 2-phenethylamine scaffold is also found in ligands targeting dipeptidyl peptidase-4 (DPP-4), an enzyme whose inhibition is a therapeutic strategy for type 2 diabetes. mdpi.com

Table 1: this compound Derivatives with Antidiabetic and Antiobesity Effects

| Compound Name | Chemical Structure/Description | Observed Effects | Mechanism of Action |

| FR-149175 | ethyl {(S)-8-[(R)-2-(3-chlorophenyl)-2-hydroxy-ethylamino]-6,7,8,9-tetrahydro-5H-benzocyclohepton-2-yloxy}-acetate monohydrochloride monohydrate | Antiobesity and antidiabetic. physiology.org | Selective β3-adrenergic receptor agonist; increases energy expenditure. physiology.org |

| CL-316,243 | 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | Reduced serum glucose, insulin, triglycerides, and free fatty acids; increased adiponectin. researchgate.net | β3-adrenergic receptor agonist; normalizes adiponectin and its receptors. researchgate.net |

| (R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | Substituted 1,3-benzodioxole | Antihyperglycemic and antiobesity. google.com | Selective β3-adrenergic receptor agonist. google.com |

Antidepressant and Anxiolytic Properties

The structural motif of this compound is present in various compounds investigated for their potential as antidepressants and anxiolytics. The mechanism of action often involves the modulation of key neurotransmitter systems in the brain.

For instance, research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has identified compounds with potential antidepressant activity. consensus.app These compounds have been shown to inhibit the synaptosomal uptake of norepinephrine and serotonin. consensus.app A notable compound from this series, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (venlafaxine), which contains a related substituted phenyl ring, has been evaluated clinically as an antidepressant. consensus.app

A hybrid molecule, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- physiology.orgbiosynth.commdpi.comtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, has been synthesized and has shown high affinity for the 5-HT1A serotonin receptor. nih.gov This compound exhibited antidepressant-like activity in animal models. nih.gov Another related analogue demonstrated dual antagonism of 5-HT1A and 5-HT7 receptors, which resulted in a stronger antidepressant response in behavioral tests. nih.gov

Furthermore, corticotropin-releasing factor 1 (CRF1) receptor antagonists are being explored for their therapeutic utility in anxiety, depression, and stress-related disorders. nih.gov These antagonists are often more effective in animal models under high-stress conditions, which are thought to cause hyperactivation of the CRF system. nih.gov

Table 2: this compound Derivatives with Antidepressant and Anxiolytic Properties

| Compound/Derivative Class | Observed Effects | Proposed Mechanism of Action |

| 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives | Potential antidepressant activity. consensus.app | Inhibition of norepinephrine and serotonin uptake. consensus.app |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- physiology.orgbiosynth.commdpi.comtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride | Antidepressant-like activity in animal models. nih.gov | High affinity for the 5-HT1A receptor. nih.gov |

| Dual 5-HT1A/5-HT7 receptor antagonists | Stronger antidepressant response in behavioral tests. nih.gov | Dual antagonism of 5-HT1A and 5-HT7 receptors. nih.gov |

Antispasmodic Activity

A novel hybrid molecule combining anthranilic acid with this compound has been synthesized and evaluated for its antispasmodic properties. mdpi.comresearchgate.netreddit.com This research was prompted by in silico predictions of potential spasmolytic activity for the target compounds. mdpi.com The synthesis involved the ring opening of isatoic anhydride (B1165640) with this compound to form the hybrid molecule, 2-amino-N-(3-chlorophenethyl)benzamide, with high purity and yield. mdpi.comsemanticscholar.org

This initial hybrid was then used to synthesize a series of diamides through acylation with various acyl chlorides. mdpi.comresearchgate.net A thorough biological evaluation of these synthesized compounds was conducted to assess their ex vivo spasmolytic activity. mdpi.comresearchgate.netnih.gov The results from these experiments indicated that the hybrid molecule and its diamide (B1670390) derivatives possess notable spasmolytic capabilities, making them promising candidates for further investigation as potential medications for conditions involving smooth muscle spasms. reddit.com

Table 3: Hybrid Molecules of Anthranilic Acid and this compound with Antispasmodic Activity

| Compound Type | Synthesis Method | Activity |

| Hybrid of anthranilic acid and this compound | Ring opening of isatoic anhydride with this compound. mdpi.com | Demonstrated ex vivo spasmolytic activity. mdpi.comresearchgate.netnih.gov |

| Diamide derivatives of the hybrid molecule | Acylation of the initial hybrid with various acyl chlorides. mdpi.com | Inherited and exhibited spasmolytic capabilities. reddit.com |

Antimicrobial and Antifungal Potential

The compound this compound and its derivatives have shown promise as antimicrobial and antifungal agents. The parent compound itself is described as an antibacterial agent effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains. biosynth.com

In a notable study, a hybrid molecule of anthranilic acid and this compound, along with its diamide derivatives, was tested for in vitro antimicrobial activity. mdpi.comresearchgate.netreddit.comnih.gov The evaluation was conducted against human pathogenic bacteria and economically significant phytopathogenic fungi. researchgate.net The results demonstrated that these new compounds possess antimicrobial and antifungal capabilities. reddit.com

Furthermore, a series of halogenated aromatic bis-γ-lactones analogous to the natural antifungal agent avenaciolide (B20334) were synthesized. scielo.br One of these analogues, (1R,5R,6R)-6-[2-(3-chlorophenyl)ethyl]-4-methylidene-2,7-dioxabicyclo[3.3.0]octan-3,8-dione, was specifically created and tested for its antifungal potential against the plant pathogenic fungi Colletotrichum gloeosporioides and Fusarium solani. scielo.brresearchgate.net

Additionally, novel Co(II) Schiff base complexes derived from chlorophenyl ethylamine have been designed and synthesized, showing potential as potent antimicrobial agents. researchgate.net

Table 4: this compound and its Derivatives with Antimicrobial and Antifungal Activity

| Compound/Derivative | Target Organisms | Observed Activity |

| This compound | Gram-positive and Gram-negative bacteria. biosynth.com | Antibacterial. biosynth.com |

| Hybrid of anthranilic acid and this compound and its diamides | Human pathogenic bacteria and phytopathogenic fungi. researchgate.net | Antimicrobial and antifungal. reddit.com |

| (1R,5R,6R)-6-[2-(3-chlorophenyl)ethyl]-4-methylidene-2,7-dioxabicyclo[3.3.0]octan-3,8-dione | Colletotrichum gloeosporioides and Fusarium solani. scielo.br | Antifungal. scielo.br |

| Co(II) Schiff base complexes of chlorophenyl ethylamine | Not specified | Potent antimicrobial agents. researchgate.net |

Anti-inflammatory Activity

Several derivatives of this compound have been investigated for their anti-inflammatory properties through various in vitro and in silico methods.

A significant area of research has been the synthesis of a hybrid molecule combining anthranilic acid with this compound. mdpi.comresearchgate.netreddit.com This hybrid and its subsequently synthesized diamides underwent thorough biological evaluation, which included an assessment of their in vitro anti-inflammatory activity. mdpi.comresearchgate.netnih.gov The results indicated that these compounds possess anti-inflammatory capabilities, with some showing activity comparable to the known antispasmodic mebeverine. researchgate.netreddit.com In anti-denaturation assays using human albumin, the hybrid molecule and its diamides demonstrated a concentration-dependent inhibition of protein denaturation, with IC50 values ranging from 650 to 830 µg/mL. researchgate.net

Another class of compounds, flavonoids, has also been explored. The compound 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one, which belongs to the flavonoid class, is noted for its potential anti-inflammatory properties. ontosight.ai Flavonoids, in general, are known to possess anti-inflammatory activity. ontosight.ai

Furthermore, a new derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) was synthesized. The compound, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, was created by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com The inclusion of the 3-chlorophenylethylamine moiety was of interest for its potential to modulate the biological activity of the parent ibuprofen molecule. mdpi.com

Table 5: this compound Derivatives with Anti-inflammatory Activity

| Compound/Derivative | Type of Study | Observed Activity |

| Hybrid of anthranilic acid and this compound and its diamides | In vitro anti-inflammatory and anti-denaturation assays. mdpi.comresearchgate.net | Possess anti-inflammatory capabilities; inhibit protein denaturation. reddit.comresearchgate.net |

| 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one | Flavonoid derivative. ontosight.ai | Potential anti-inflammatory properties. ontosight.ai |

| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | Ibuprofen derivative. mdpi.com | Synthesized for potential modulation of anti-inflammatory activity. mdpi.com |

Antioxidant Activity

The antioxidant potential of compounds derived from this compound has been explored in medicinal chemistry research. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous diseases.

A study focused on the synthesis and biological evaluation of a new series of 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones reported promising antioxidant activities. nih.gov Among the synthesized compounds, several, including those with a 4-chlorophenyl group, exhibited better antioxidant activity than the reference drug probucol (B1678242). nih.gov The detailed evaluation of two specific compounds from this series revealed a significant antioxidant profile. nih.gov

Additionally, a flavonoid derivative incorporating the this compound structure, namely 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one, has been identified. ontosight.ai Flavonoids are a well-known class of compounds recognized for their potential biological activities, including antioxidant effects, which are often attributed to their hydroxyl groups. ontosight.ai

Table 6: this compound Derivatives with Antioxidant Activity

| Compound/Derivative | Chemical Class | Observed Activity |

| 3-substituted amino-1-(4-chlorophenyl)-6-hydroxy-hex-2-ene-1-ones | Amino-hexenones | Exhibited better antioxidant activity than probucol. nih.gov |

| 8-[[2-(3-chlorophenyl)ethylamino]methyl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one | Flavonoid | Potential antioxidant properties. ontosight.ai |

Hypolipidemic Effects

Derivatives of this compound have been synthesized and evaluated for their potential to lower lipid levels in the blood. Hyperlipidemia is a major risk factor for cardiovascular diseases, making the development of new hypolipidemic agents a significant therapeutic goal.

A series of novel 3-substituted amino-1-aryl-6-hydroxy-hex-2-ene-1-ones were synthesized, including compounds with a 4-chlorophenyl substitution, and were assessed for their hypolipidemic activity. nih.gov Two compounds from this series, which also demonstrated antioxidant properties, were evaluated in detail and showed a promising hypolipidemic activity profile, comparable to that of probucol and guggulipid. nih.gov The proposed mechanism of action for these compounds includes the activation of lecithin-cholesterol acyltransferase (LCAT), an enzyme involved in the maturation of high-density lipoprotein (HDL), increased fecal bile acid secretion, and the inhibition of hepatic cholesterol biosynthesis. nih.gov

Table 7: this compound Derivatives with Hypolipidemic Effects

| Compound/Derivative | Chemical Class | Observed Activity | Proposed Mechanism of Action |

| 3-substituted amino-1-(4-chlorophenyl)-6-hydroxy-hex-2-ene-1-ones | Amino-hexenones | Hypolipidemic activity comparable to probucol and guggulipid. nih.gov | Activation of LCAT, increased fecal bile acid secretion, inhibition of hepatic cholesterol biosynthesis. nih.gov |

Modulation of ERK1/2 Phosphorylation

Research into the direct effects of this compound on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) is an emerging area of investigation. While direct studies on the parent compound are limited, investigations into its derivatives have provided significant insights into how this chemical scaffold can influence the ERK1/2 signaling pathway, a critical pathway in cell proliferation, differentiation, and survival. fishersci.ca

A notable example involves a selective β3-adrenoceptor agonist, BRL37344, which incorporates a 2-(3-chlorophenyl)ethylamino moiety within its structure. In studies using 3T3-L1 adipocytes, BRL37344 was shown to induce the phosphorylation of ERK1/2 in a time- and dose-dependent manner. researchgate.netnih.gov This effect was found to be sensitive to inhibitors of cAMP-dependent protein kinase (PKA), suggesting that the mechanism of ERK1/2 activation by this compound is mediated through the Gs-PKA pathway. nih.gov However, the study also revealed that the inhibition of ERK1/2 phosphorylation did not affect the lipolytic action of BRL37344, indicating that ERK1/2 activation is not a primary pathway for this specific physiological effect in white adipocytes. researchgate.netnih.gov

Furthermore, the core structure of this compound serves as a foundational element in the synthesis of targeted kinase inhibitors. For instance, (S)-2-azido-1-(3-chlorophenyl)ethanamine hydrochloride, a closely related derivative, has been utilized as a starting material in the development of novel heterocyclic inhibitors of ERK1 and ERK2. google.com These inhibitors are being explored for their therapeutic potential in conditions characterized by the dysregulation of the RAS/RAF/MEK/ERK pathway, such as in various forms of cancer. google.com This highlights the utility of the this compound scaffold in designing molecules that can precisely modulate the activity of the ERK1/2 cascade.

These findings collectively suggest that while this compound itself may not be a primary modulator, its structural motifs are of significant interest in the development of agents that can specifically influence ERK1/2 phosphorylation for therapeutic purposes.

Pharmacodynamic Research

The pharmacodynamic profile of this compound and its derivatives has been a subject of scientific inquiry, revealing interactions with several biological targets and potential therapeutic applications.

A key area of research is the interaction of phenethylamines with trace amine-associated receptors (TAARs), a class of G protein-coupled receptors. mdpi.comwikipedia.org TAAR1, in particular, has been identified as a receptor for endogenous trace amines like β-phenylethylamine and is a modulator of monoaminergic systems. ed.ac.uk Given that this compound is a substituted phenethylamine, it is hypothesized to interact with TAAR1. mdpi.comfrontiersin.org The activation of TAAR1 can influence dopaminergic activity, suggesting that compounds based on this scaffold could have applications in treating neuropsychiatric disorders. frontiersin.orgnih.gov

In a more direct exploration of its pharmacodynamic effects, this compound was used to synthesize a novel hybrid molecule with anthranilic acid, which was then evaluated for its antispasmodic properties. researchgate.net In silico predictions of the biological activity spectrum for this hybrid compound suggested a high probability of spasmolytic activity. researchgate.net Subsequent ex vivo experiments on smooth muscle tissue confirmed these predictions, demonstrating that the synthesized hybrid molecule and its diamide derivatives possess significant spasmolytic and anti-inflammatory capabilities. researchgate.net

Below is a data table summarizing the in silico predicted activities for the hybrid molecule derived from this compound and anthranilic acid.

| Predicted Activity | Pa (Probability of Activity) |

| Spasmolytic | > 0.7 |

| Vasodilator | > 0.6 |

| Antihypertensive | > 0.5 |

| Kinase Inhibitor | > 0.5 |

| Anti-inflammatory | > 0.4 |

| Data sourced from in silico predictions for a hybrid molecule of anthranilic acid and this compound. researchgate.net |

These findings underscore the potential of this compound as a pharmacologically active molecule and as a building block for developing new therapeutic agents with defined pharmacodynamic profiles.

Biological Pathway Exploration using Chemical Probes

The unique structure of this compound makes it a valuable tool in medicinal chemistry, particularly as a chemical probe and a precursor for the synthesis of more complex probes to investigate biological pathways. smolecule.com Its utility is especially prominent in the exploration of neurotransmitter systems and protein kinase signaling. smolecule.com

One of the most significant applications of this compound is as a reactant in the synthesis of novel inhibitors targeting Fyn kinase. smolecule.comchemicalbook.comchemicalbook.com Fyn is a member of the Src family of non-receptor protein tyrosine kinases and is implicated in a variety of cellular processes. Dysregulation of the Fyn kinase signaling pathway has been linked to the pathology of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as the progression of certain tumors. smolecule.com By using this compound to create specific Fyn inhibitors, researchers can probe the function of this kinase in disease models, helping to elucidate its precise role in these pathological pathways and to validate it as a therapeutic target. chemicalbook.comchemicalbook.com

The general class of phenethylamines, to which this compound belongs, is known to interact with various components of the central nervous system. mdpi.com This compound and its derivatives can be used as chemical probes to study neurotransmitter reuptake mechanisms and receptor binding. smolecule.com The chlorine substitution on the phenyl ring provides a specific structural feature that can influence its binding affinity and selectivity for different transporters and receptors, allowing for a more nuanced exploration of neurochemical signaling pathways. smolecule.com

The application of this compound in the development of these targeted probes is crucial for advancing our understanding of complex biological systems and for the foundational stages of drug discovery.

Structure Activity Relationship Sar and Structural Analogue Studies

Influence of Substituent Variations on Biological Activity

The 2-phenethylamine framework serves as a scaffold for numerous compounds with significant biological activity, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.govmdpi.com Modifications to this basic structure can dramatically alter a compound's pharmacological profile.

Studies on a wide range of β-phenethylamine derivatives have established key structure-activity relationships:

Aromatic Ring Substitution : The position and type of substituent on the phenyl ring are critical. For instance, in studies of phenethylamines targeting the 5-HT2A receptor, substitutions at the para-position of the phenyl ring with alkyl or halogen groups tended to enhance binding affinity. nih.gov In a series of compounds designed as mesenchymal cancer treatments, replacing the 3-chloro group with a methoxy (B1213986) group improved cytotoxicity and selectivity. nih.gov Specifically, a compound with methoxy groups at both the C-3 and C-5 positions showed potent cytotoxicity. nih.gov

N-Alkylation : Modification of the primary amino group can significantly impact activity. For compounds targeting the human trace amine receptor 1 (hTAAR1), converting the primary amine to a secondary amine via N-methylation results in a minor decrease in potency. nih.gov However, further N-methylation to a tertiary amine leads to a sharp reduction in potency, suggesting that increased steric bulk at the amino nitrogen is detrimental to activity. nih.gov

Ethylene Chain Substitution : Adding substituents to the ethylamine (B1201723) "backbone" also modulates activity. The addition of a small group, like a single methyl group, to the β-carbon is generally well-tolerated at hTAAR1. nih.gov In contrast, introducing an α-methyl group (as in amphetamine) or larger groups significantly reduces potency. nih.gov

Correlation between Structural Modifications and Efficacy

Efficacy, a measure of a compound's ability to produce a biological response, is distinct from binding affinity and is also highly sensitive to structural changes. Studies on hTAAR1 agonists revealed that while many phenethylamine (B48288) analogues act as full or partial agonists, increasing steric bulk on the molecule often leads to lower efficacy. nih.gov For example, increasing the size of substituents at the 4-position of the aromatic ring or extensive N-alkylation (like N-dimethylation) results in ligands with low efficacy. nih.gov

Similarly, research on inhibitors of the Annexin A2-S100A10 protein interaction showed that replacing a substituted phenyl ring at the C5 position of a pyrrol-2(5H)-one core with a smaller isopropyl group completely abolished the activity. acs.org This highlights that not just the presence, but the specific nature and size of a structural moiety are crucial for effective biological interaction and subsequent efficacy.

Chirality and Enantiomeric Purity in Drug Efficacy and Safety

Chirality, or the "handedness" of a molecule, is a critical factor in pharmaceutical sciences because biological systems, such as enzymes and receptors, are themselves chiral. chiralpedia.comnih.gov Enantiomers, the non-superimposable mirror images of a chiral drug, can exhibit significant differences in their biological activity, potency, and toxicity. chiralpedia.comamericanpharmaceuticalreview.com The enantiomer that possesses the desired therapeutic activity is termed the 'eutomer', while the less active one is the 'distomer', which may be inactive or contribute to adverse effects. chiralpedia.com

For phenethylamine derivatives, stereoselectivity is evident in their interactions with monoamine transporters. mdpi.com For example, studies of chiral phenylethylamines showed that transporters like OCT2 can exhibit uniform stereoselectivity for various derivatives. mdpi.com In the case of (R)-1-(3-chlorophenyl)ethanamine, a compound structurally related to 2-(3-Chlorophenyl)ethylamine, the (R)-configuration is considered crucial for its biological activity, with the (S)-isomer often showing reduced potency. Docking simulations for other β-PEA derivatives have also shown that one enantiomer, such as the (S)-form of a specific compound, fits more stably into the binding site of the human dopamine transporter (hDAT) than the (R)-form. nih.gov This underscores the importance of enantiomeric purity for optimizing drug efficacy and safety. americanpharmaceuticalreview.com

Comparison with Structurally Similar Compounds and Analogues

The biological profile of this compound can be better understood by comparing it to its structural isomers and other related phenethylamines. The position of the chlorine atom on the phenyl ring significantly influences the compound's properties and interactions.

| Compound Name | Isomer Position | Key Differences and Biological Notes |

| This compound | meta (3-position) | A key intermediate in the synthesis of various bioactive molecules, including antispasmodics and kinase inhibitors. mdpi.comsmolecule.com Its structure is explored for its effects on the central nervous system. ontosight.ai |

| 2-(2-Chlorophenyl)ethylamine | ortho (2-position) | Studied for its role as a substrate for monoamine oxidase B (MAO-B), affecting neurotransmitter metabolism. The ortho-chloro group can cause steric hindrance, potentially reducing reactivity compared to other isomers. |

| 2-(4-Chlorophenyl)ethylamine | para (4-position) | Exhibits high lipophilicity and may interact with various neurotransmitter systems. In some contexts, the 4-chlorophenyl substituent has been associated with high cytotoxic activity against cancer cell lines. nih.gov |

| 2-Phenethylamine | Unsubstituted | The parent compound for a broad class of psychoactive substances and neurotransmitters. nih.gov It serves as a foundational structure for SAR studies. nih.gov |

In a study on antifungal agents, halogenated aromatic analogues of the natural product avenaciolide (B20334) were synthesized. scielo.br The results showed that chlorinated compounds, including a 3-chloro substituted analogue, were more active against certain fungi than a fluorinated analogue, indicating the importance of the specific halogen and its position. scielo.br

Role of Chlorophenyl Group in Biological Interactions

The chlorophenyl group is a critical pharmacophore that imparts specific properties to the this compound molecule. The chlorine atom is electron-withdrawing and increases the lipophilicity (fat-solubility) of the compound. This enhanced lipophilicity can facilitate passage across biological membranes, such as the blood-brain barrier.

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2-(3-chlorophenyl)ethylamine, might interact with a biological target.

Molecular docking simulations have been utilized to investigate the interaction of a hybrid molecule synthesized from this compound and anthranilic acid, namely 2-amino-N-(3-chlorophenethyl)benzamide, with significant biological macromolecules like DNA and albumin. mdpi.comnih.gov

Studies indicated that this hybrid molecule and its related diamides likely interact with DNA through a groove-binding mode. mdpi.comnih.gov This type of interaction involves the ligand fitting into the minor or major groove of the DNA double helix, a common binding mechanism for small molecules that can influence DNA replication or transcription.

Furthermore, docking simulations were conducted to explore the interactions with albumin, a key transport protein in the bloodstream. mdpi.com The simulations aimed to understand how these compounds bind to the protein, which is crucial for their pharmacokinetic profile. The results confirmed that the hybrid molecule interacts effectively with albumin, primarily at drug binding site I. mdpi.com The stability of this interaction is attributed to the formation of hydrogen bonds, which can play a role in preventing albumin denaturation during inflammatory processes. mdpi.com

Binding affinity, often expressed as the free energy of binding (ΔG), quantifies the strength of the interaction between a ligand and its target. A more negative ΔG value typically indicates a stronger and more stable interaction.

In molecular docking studies with albumin, the binding affinities for 2-amino-N-(3-chlorophenethyl)benzamide and its derivatives were calculated. mdpi.com The analysis was performed on two potential drug binding sites on albumin, with drug binding site I being identified as the more favorable site due to more negative ΔG values. mdpi.com The calculated binding affinity for the primary hybrid molecule (Compound 3) was -5.74 kcal/mol. mdpi.com This strong binding affinity is supported by interactions within the active site, where hydrogen bonding plays a significant role in stabilizing the ligand-protein complex. mdpi.com

| Compound | Binding Affinity (ΔG kcal/mol) with Albumin mdpi.com |

|---|---|

| 2-amino-N-(3-chlorophenethyl)benzamide | -5.74 |

| Diclofenac sodium (Control) | -4.05 |

| Acetylsalicylic acid (Control) | -2.76 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is applied to predict various molecular properties, including geometry, reactivity, and electronic behavior. mdpi.comnih.gov For the hybrid molecule 2-amino-N-(3-chlorophenethyl)benzamide, DFT calculations were performed using the B3LYP/6–311G(d,p) method to explore its electronic characteristics. mdpi.comresearchgate.netnih.gov

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com The structure of 2-amino-N-(3-chlorophenethyl)benzamide was optimized using the DFT/B3LYP/6–311G(d,p) level of theory to find its minimum energy conformation. mdpi.comresearchgate.net The calculated electronic energy for this optimized structure was found to be -1225.82 Hartree, providing a quantitative measure of its stability. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, where different colors represent different potential values. Typically, red areas indicate regions of negative potential (electrophilic attack sites), blue areas represent positive potential (nucleophilic attack sites), and green areas denote neutral potential. mdpi.com

For the hybrid derivative of this compound, MEP analysis was conducted to identify its reactive regions. mdpi.comresearchgate.netnih.gov This analysis helps in predicting where the molecule is likely to interact with other charged species, providing insights into its potential biological interactions and chemical reactivity. mdpi.com